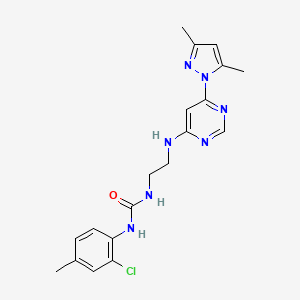

1-(2-chloro-4-methylphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Description

Properties

IUPAC Name |

1-(2-chloro-4-methylphenyl)-3-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN7O/c1-12-4-5-16(15(20)8-12)25-19(28)22-7-6-21-17-10-18(24-11-23-17)27-14(3)9-13(2)26-27/h4-5,8-11H,6-7H2,1-3H3,(H,21,23,24)(H2,22,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYJQXQQFCIVNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C(=CC(=N3)C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-chloro-4-methylphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapy. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is . The structure includes a chloro-substituted aromatic ring, a pyrazole moiety, and a pyrimidine derivative, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyrimidine structures exhibit a wide range of biological effects, including anti-inflammatory and anticancer properties. The specific compound has shown promising results in various assays:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

- Wei et al. reported that pyrazole compounds can inhibit the growth of cancer cell lines such as A549 with IC50 values around 26 µM .

- Li et al. demonstrated that specific derivatives exhibited significant efficacy against HCT116 and MCF-7 cell lines with IC50 values of 0.39 ± 0.06 µM and 0.46 ± 0.04 µM respectively .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole-based compounds are well-documented:

- A review indicated that certain pyrazole derivatives have shown COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 µM, outperforming traditional NSAIDs like celecoxib .

- Compounds derived from the pyrazole scaffold have also been investigated for their ability to reduce edema in vivo, demonstrating significant anti-inflammatory effects .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Kinase Inhibition : Many pyrazole derivatives act as inhibitors of key kinases involved in cancer progression, such as Aurora-A kinase.

- COX Inhibition : The anti-inflammatory effects are largely attributed to the inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response.

Case Studies and Research Findings

| Study | Compound Tested | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|---|

| Wei et al. | Pyrazole Derivative | A549 | 26 | Anticancer |

| Li et al. | Pyrazole Derivative | HCT116 | 0.39 ± 0.06 | Anticancer |

| Li et al. | Pyrazole Derivative | MCF-7 | 0.46 ± 0.04 | Anticancer |

| MDPI Review | Various Pyrazoles | COX Inhibition | 0.034 - 0.052 | Anti-inflammatory |

Comparison with Similar Compounds

1-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-chloro-4-methylphenyl)urea ()

- Key Differences: Pyrazole Substituent: The pyrazole ring in this analogue is substituted with a 2-chlorobenzyl group, compared to the pyrimidine-linked ethylamino group in the target compound. Urea Linkage: Both compounds share a urea bridge but differ in substituent connectivity.

- Physicochemical Implications :

- The 2-chlorobenzyl group increases molecular weight (MW: ~437 g/mol vs. target compound’s estimated ~450 g/mol) and hydrophobicity (ClogP ~4.2 vs. ~3.8 for the target).

2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()

- Key Differences: Core Structure: Replaces the urea-pyrimidine system with a pyrazolo[3,4-d]pyrimidine-chromenone scaffold. Substituents: Fluorine atoms and a chromenone ring enhance polarity and may improve metabolic stability compared to the target compound’s chloro/methyl groups .

- Functional Implications: The chromenone moiety introduces rigidity, possibly favoring interactions with planar binding pockets (e.g., ATP sites in kinases).

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.